molecular formula C11H15N3O B13565462 1-(2-Methylphenyl)-4-nitrosopiperazine

1-(2-Methylphenyl)-4-nitrosopiperazine

Cat. No.: B13565462
M. Wt: 205.26 g/mol
InChI Key: IMIQCBFBCSYVHH-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-4-nitrosopiperazine is a piperazine derivative featuring a 2-methylphenyl substituent at the N1 position and a nitroso (-N=O) group at the N4 position. Piperazine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis and modulators of biological targets like enzymes and receptors .

The nitroso group at N4 introduces unique electronic and steric effects, distinguishing it from nitro (-NO₂) or other electron-withdrawing substituents. This group may influence redox reactivity, hydrogen bonding, and interactions with biological targets .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-methylphenyl)-4-nitrosopiperazine

InChI

InChI=1S/C11H15N3O/c1-10-4-2-3-5-11(10)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3

InChI Key

IMIQCBFBCSYVHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(2-Methylphenyl)piperazine. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds through the formation of a nitroso intermediate, which subsequently reacts with the piperazine ring to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions, thereby enhancing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methylphenyl)-4-nitrosopiperazine has found applications in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues with Nitroso Groups

1-(3-Methoxyphenyl)-4-nitrosopiperazine ()

  • Substituents : 3-Methoxyphenyl (electron-donating group) vs. 2-Methylphenyl (moderately electron-donating).
  • Impact : The position of the substituent (meta vs. ortho) affects steric hindrance and electronic distribution. The 3-methoxy group enhances solubility via polar interactions, whereas the 2-methyl group may improve lipophilicity .
  • Regulatory Status : This compound is a reference standard compliant with USP, EMA, JP, and BP guidelines, indicating its stability and well-characterized profile .

Nitro-Substituted Piperazines

1-Methyl-4-(4-nitrophenyl)piperazine ()

  • Synthesis : Yield of 96.43% via nucleophilic aromatic substitution between 1-methylpiperazine and 4-fluoronitrobenzene.
  • Spectral Data :
    • ¹H-NMR : δ 2.22 (s, 3H, CH₃), 7.03–8.05 (aromatic protons).
    • ESI-MS : m/z 222.0 ([M+H]⁺).
  • Comparison: The nitro group (-NO₂) is strongly electron-withdrawing, likely increasing metabolic stability compared to the nitroso group (-N=O), which may participate in redox reactions .

1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine ()

  • Substituents : 2-Methyl-4-nitrophenyl combines steric hindrance (ortho-methyl) and electronic effects (para-nitro).
  • Safety Profile: Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes.

Piperazines with Heterocyclic and Aromatic Substituents

1-(4-Trifluoromethylphenyl)piperazine ()

  • Substituent : CF₃ (strongly electron-withdrawing, lipophilic).
  • Applications : Used in pharmaceuticals targeting serotonin receptors. The CF₃ group enhances binding affinity and resistance to enzymatic degradation compared to nitroso or nitro groups .

1-(2-Methoxyphenyl)piperazine Derivatives ()

  • Synthesis : Reductive amination with NaBH₃CN yields 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine.
  • Biological Relevance : Methoxy groups are common in CNS-active drugs due to their balance of lipophilicity and hydrogen-bonding capacity .

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Piperazine Derivatives

Compound Substituents Key Properties/Data Biological Activity/Notes Reference
1-(2-Methylphenyl)-4-nitrosopiperazine 2-MePh, -N=O Inferred redox reactivity Potential for unique target interaction N/A
1-(3-Methoxyphenyl)-4-nitrosopiperazine 3-MeOPh, -N=O Regulatory-compliant reference standard High purity, stability
1-Methyl-4-(4-nitrophenyl)piperazine 4-NO₂, 1-Me 96.43% yield, m/z 222.0 High metabolic stability
1-(4-Trifluoromethylphenyl)piperazine 4-CF₃ M = 230.233 g/mol Serotonin receptor modulation

Table 2: Substituent Effects on Piperazine Bioactivity

Substituent Type Electronic Effect Common Applications Example Compounds
Nitroso (-N=O) Moderate EWG, redox-active Probing reactive intermediates 1-(3-MeOPh)-4-nitrosopiperazine
Nitro (-NO₂) Strong EWG Metabolic stability, enzyme inhibition 1-Me-4-(4-NO₂Ph)piperazine
Trifluoromethyl (-CF₃) Strong EWG, lipophilic CNS drugs, receptor selectivity 1-(4-CF₃Ph)piperazine
Methoxy (-OMe) Moderate EDG Solubility, CNS penetration 1-(2-MeOPh)piperazine

Biological Activity

1-(2-Methylphenyl)-4-nitrosopiperazine is a compound of significant interest due to its biological activity, particularly within the context of nitrosamines. This article explores its structure, biological interactions, and implications for health and safety, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a 2-methylphenyl group and a nitroso group at the 4-position. Its molecular formula is C11H15N3OC_{11}H_{15}N_{3}O with a molecular weight of 205.3 g/mol. The unique combination of functional groups imparts distinct chemical and biological properties.

PropertyValue
CAS No.2751615-89-9
Molecular FormulaC11H15N3O
Molecular Weight205.3 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and DNA. The nitroso group can form covalent bonds with nucleophilic sites, leading to modifications that may affect cellular functions. Notably, nitrosamines are associated with genotoxicity and carcinogenicity , raising concerns regarding their safety in pharmaceutical applications .

Genotoxicity and Carcinogenicity

Research indicates that compounds like this compound can induce DNA damage, which is a critical factor in carcinogenesis. Studies have shown that nitrosamines can lead to the formation of DNA adducts, which may result in mutations and ultimately cancer . The structure-activity relationship (SAR) suggests that specific substituents on the piperazine ring can significantly influence the carcinogenic potential of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of nitrosamines, including this compound:

  • Neurotoxicity Studies : Analogous compounds have been evaluated for neurotoxic effects. For instance, research on related piperazines has shown that certain structural modifications can enhance or mitigate neurotoxicity, emphasizing the importance of specific substituents in determining biological outcomes .
  • Mutagenicity Assays : In host-mediated assays, mononitrosopiperazines were found to be mutagenic, with variations in activity based on structural differences. This indicates that this compound may exhibit similar mutagenic properties depending on its metabolic activation .
  • Comparative Analysis : A comparative study highlighted how structural variations among nitrosamines affect their reactivity and biological impact. For example, while this compound shows potential CNS effects due to its specific methyl substitution, other analogs exhibited different reactivity profiles.

Implications for Drug Development

The unique properties of this compound suggest potential applications in drug development; however, its genotoxicity raises safety concerns. Ongoing research aims to elucidate safer derivatives or alternative compounds that retain therapeutic benefits without the associated risks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methylphenyl)-4-nitrosopiperazine, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis of nitrosopiperazine derivatives typically involves diazotization or nitroso group introduction via reactions with nitrous acid (HNO₂) under acidic conditions. For analogs, starting materials like 1-(2-methylphenyl)piperazine can be treated with sodium nitrite in hydrochloric acid at 0–5°C to introduce the nitroso group . Reaction monitoring via thin-layer chromatography (TLC) and pH control (pH 3–4) is critical to minimize side products. Yield optimization may require inert atmospheres (N₂) to prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions. For example, the nitroso group (-N=O) shows characteristic deshielding in the ¹H NMR spectrum (~δ 8–10 ppm). Mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight (e.g., [M+H⁺] peak) and functional groups (N=O stretch at ~1500 cm⁻¹) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Nitrosamines are prone to photodegradation and thermal decomposition. Stability studies should assess:

  • Temperature : Store at –20°C in amber vials to prevent nitroso group degradation.
  • pH : Buffered solutions (pH 6–7) reduce hydrolysis risk .
  • Light Exposure : Conduct accelerated degradation studies under UV light (320–400 nm) to quantify decomposition products via LC-MS .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its biological activity compared to other substituents (e.g., nitro or sulfonyl groups)?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest the nitroso group enhances electrophilicity, potentially increasing DNA alkylation (a mechanism in carcinogenicity studies). Comparative assays with analogs (e.g., 1-(4-nitrophenyl)piperazine) can quantify differences in cytotoxicity (IC₅₀) or mutagenicity (Ames test). Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like cytochrome P450 enzymes .

Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models to predict logP (lipophilicity) and bioavailability. Tools like SwissADME calculate key parameters:

  • Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500 Da).
  • BBB Permeability : Predict blood-brain barrier penetration via BOILED-Egg model .
    Molecular dynamics simulations (GROMACS) evaluate stability in aqueous vs. lipid environments .

Q. How can researchers resolve contradictions in reported biological activities of nitrosopiperazine derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positional isomers or assay conditions. Systematic approaches include:

  • Meta-Analysis : Compare datasets across studies (e.g., antimicrobial IC₅₀ values in vs. 10).
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., 24-h incubation, 10% FBS).
  • Substituent Effects Table :
Substituent PositionBiological Activity (Example)Key Reference
4-Nitroso (target)Pro-carcinogenic (in vitro)
4-Sulfonyl (analog)Anti-inflammatory (IC₅₀ = 2 µM)
2-Nitro (analog)Antidepressant (EC₅₀ = 10 nM)

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for nitrosopiperazines while others indicate low activity?

  • Methodological Answer : Variations in cell lines (e.g., HEK293 vs. HeLa) and endpoint assays (MTT vs. ATP luminescence) significantly impact results. Normalize data to positive controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., apoptosis flow cytometry). Contradictions may also stem from impurities; ensure compound purity >95% via HPLC .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound given its nitrosamine classification?

  • Methodological Answer : Nitrosamines are regulated as potential carcinogens (ICH M7(R2)). Implement:

  • Engineering Controls : Use fume hoods and closed systems for synthesis.
  • Personal Protective Equipment (PPE) : Nitrile gloves, P95 respirators, and chemical aprons .
  • Waste Disposal : Incinerate at >1000°C to degrade nitroso groups .

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